(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 172140-60-2
VCID: VC0060499
InChI: InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1
SMILES: C1CC2(CCC(C(=O)N2C1)N)C(=O)O
Molecular Formula: C9H14N2O3
Molecular Weight: 198.222

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid

CAS No.: 172140-60-2

Cat. No.: VC0060499

Molecular Formula: C9H14N2O3

Molecular Weight: 198.222

* For research use only. Not for human or veterinary use.

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid - 172140-60-2

Specification

CAS No. 172140-60-2
Molecular Formula C9H14N2O3
Molecular Weight 198.222
IUPAC Name (6S,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid
Standard InChI InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1
Standard InChI Key MDEYUQZRANNBGV-IMTBSYHQSA-N
SMILES C1CC2(CCC(C(=O)N2C1)N)C(=O)O

Introduction

Chemical Structure and Identity

Structural Characteristics

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid contains a bicyclic structure consisting of fused pyrrolidine and piperidine rings, which is characteristic of the indolizine scaffold. The compound possesses two stereogenic centers at positions 6 and 8a with S and R configurations, respectively, determining its three-dimensional arrangement. The presence of an amino group at position 6, a carbonyl group at position 5, and a carboxylic acid moiety at position 8a contributes to its chemical reactivity and potential biological activities .

The compound's structure can be visualized as a saturated indolizine core (octahydroindolizine) with specific substituents in defined stereochemical orientations. This particular stereochemistry is crucial for its potential applications in pharmaceutical research and development .

Chemical Identifiers and Properties

The compound is uniquely identified through various systematic nomenclature systems and identifiers, as detailed in the following table:

Table 1: Chemical Identifiers of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid

IdentifierValue
CAS Number172140-60-2
Molecular FormulaC9H14N2O3
Molecular Weight198.222 g/mol
IUPAC Name(6S,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid
InChIInChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1
InChIKeyMDEYUQZRANNBGV-IMTBSYHQSA-N
SMILESC1CC2(CCC(C(=O)N2C1)N)C(=O)O
PubChem CID45089457

Physical and Chemical Properties

The physicochemical properties of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid significantly influence its behavior in both chemical reactions and biological systems. These properties are critical for understanding its potential applications and interactions.

Fundamental Physical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Exact Mass198.10044231 Da
Monoisotopic Mass198.10044231 Da
XLogP3-AA-3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area83.6 Ų
Heavy Atom Count14
Complexity292
Defined Atom Stereocenter Count2

The compound's negative XLogP3 value (-3) suggests high water solubility, while its moderate topological polar surface area (83.6 Ų) indicates potential for membrane permeability . With two hydrogen bond donors and four acceptors, the molecule can engage in multiple hydrogen bonding interactions, which may significantly influence its biological behavior and binding properties .

Structural Complexity and Reactivity

The compound possesses a complexity value of 292, reflecting its intricate molecular structure with multiple rings and functional groups . The presence of two well-defined stereocenters (at positions 6 and 8a) contributes to this complexity and is crucial for any biological specificity the molecule might exhibit. The amide bond within the lactam ring provides rigidity to the structure, while the primary amine and carboxylic acid groups offer sites for further chemical modifications and reactivity .

Related Compounds and Structural Analogues

Direct Structural Analogues

Several compounds share structural similarities with (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid, differing primarily in functional group placement or stereochemistry:

  • (6S,8aR)-3-Oxooctahydroindolizine-6-carboxylic acid: A related compound with the carboxylic acid at position 6 instead of 8a, lacking the amino group .

  • (3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid: Features a protected amino group and a carboxylic acid at position 3.

Pharmaceutical Derivatives

In pharmaceutical research, various substituted derivatives appear in patent literature, particularly as components of Bruton's Tyrosine Kinase inhibitors:

  • Imidazo[1,5-a]pyrazine derivatives: Several compounds incorporating the indolizine scaffold with additional heterocyclic systems appear in patents for BTK inhibitors .

  • Benzamide derivatives: Compounds coupling the indolizine scaffold with substituted benzamides show potential pharmaceutical applications .

These related structures demonstrate the versatility of the indolizine scaffold in medicinal chemistry and highlight potential directions for further development of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid and its derivatives.

Analytical Characterization

Spectroscopic Identification

The characterization of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid would typically involve various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would be critical for confirming the structure, with 2D techniques such as COSY, HSQC, HMBC, and NOESY useful for stereochemical determination.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula, with an expected molecular ion peak at m/z 198.10044 corresponding to the monoisotopic mass .

  • Infrared Spectroscopy: Expected to show characteristic absorptions for the carboxylic acid (~3000-2500 cm-1, broad), amine (~3300 cm-1), and carbonyl (~1700 cm-1) functionalities.

Chromatographic Methods

Chromatographic techniques would be essential for purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC): Likely using reverse-phase conditions given the compound's polarity.

  • Chiral HPLC: Necessary for confirming enantiomeric purity, particularly important given the specific stereochemistry at positions 6 and 8a.

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